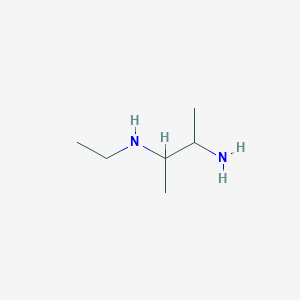
N~2~-Ethylbutane-2,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-Ethylbutane-2,3-diamine is an organic compound with the molecular formula C6H16N2 It is a diamine, meaning it contains two amine groups (-NH~2~)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N2-Ethylbutane-2,3-diamine can be synthesized through several methods. One common approach involves the hydrolysis of 2-ethoxy-4,5-dihydro-4,5-dimethylimidazole using barium hydroxide . Another method includes the reduction of dimethylglyoxime with lithium aluminium hydride . The meso and d,l diastereomers can be separated by fractional crystallization of the hydrochlorides .
Industrial Production Methods: Industrial production of N2-Ethylbutane-2,3-diamine typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The choice of method depends on the desired isomer and the specific application.
Analyse Chemischer Reaktionen
Types of Reactions: N2-Ethylbutane-2,3-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can yield secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine groups act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminium hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenated compounds and alkyl halides are typical reagents for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
N~2~-Ethylbutane-2,3-diamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: It plays a role in the study of enzyme inhibition, particularly with amine oxidases.
Medicine: Research is ongoing into its potential use in drug development, particularly as an enzyme inhibitor.
Industry: It is used in the synthesis of polymers and as a curing agent for epoxy resins.
Wirkmechanismus
The mechanism by which N2-Ethylbutane-2,3-diamine exerts its effects involves its interaction with molecular targets such as amine oxidases. It acts as an inhibitor, binding to the active site of the enzyme and preventing the oxidation of amines . This inhibition can affect various biochemical pathways, making it a valuable tool in research.
Vergleich Mit ähnlichen Verbindungen
1,2-Diaminopropane: A chiral 1,2-diamine with similar coordination chemistry properties.
1,2-Diaminocyclohexane: Another 1,2-diamine that exists as three stereoisomers.
Uniqueness: N2-Ethylbutane-2,3-diamine is unique due to its specific structure, which allows for the formation of distinct stereoisomers. This structural uniqueness makes it particularly useful in stereochemistry studies and in the formation of specific metal complexes .
Eigenschaften
CAS-Nummer |
100868-17-5 |
|---|---|
Molekularformel |
C6H16N2 |
Molekulargewicht |
116.20 g/mol |
IUPAC-Name |
3-N-ethylbutane-2,3-diamine |
InChI |
InChI=1S/C6H16N2/c1-4-8-6(3)5(2)7/h5-6,8H,4,7H2,1-3H3 |
InChI-Schlüssel |
LLGJLRPFCYMOGI-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(C)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















